2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine
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Overview
Description
2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine is an organic compound with the molecular formula C12H20N2O2 It is characterized by the presence of a pyridine ring attached to an ethanamine backbone, which is further substituted with two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-3-carboxaldehyde and diethylamine.
Formation of Intermediate: Pyridine-3-carboxaldehyde is reacted with diethylamine under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethanamine backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxyethylamine: Similar in structure but lacks the pyridine ring.
N-(Pyridin-3-ylmethyl)ethanamine: Similar but without the ethoxy groups.
2,2-Diethoxy-n-(pyridin-2-ylmethyl)ethanamine: Similar but with the pyridine ring at a different position.
Uniqueness
2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine is unique due to the presence of both ethoxy groups and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H19N3O2
- Molecular Weight : 249.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may exert its effects through:
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Cell Signaling Pathways : Involvement in modulating cell signaling pathways that regulate apoptosis and cell proliferation.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be compared to standard antimicrobial agents, as shown in the following table:
Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Agent for Comparison |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Penicillin |
Escherichia coli | 64 µg/mL | Ciprofloxacin |
Candida albicans | 128 µg/mL | Fluconazole |
Anticancer Properties
Research has indicated the potential anticancer effects of this compound. A notable study demonstrated its ability to induce apoptosis in human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound showed a dose-dependent increase in apoptosis markers (e.g., caspase activation).
Case Studies
- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated significant reduction in neuronal cell death and improved cognitive function in treated groups compared to controls.
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial efficacy against resistant strains of bacteria. The compound was found effective against multi-drug resistant strains, suggesting its potential as a new therapeutic agent.
Properties
CAS No. |
71172-67-3 |
---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,2-diethoxy-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H20N2O2/c1-3-15-12(16-4-2)10-14-9-11-6-5-7-13-8-11/h5-8,12,14H,3-4,9-10H2,1-2H3 |
InChI Key |
YXWKUCRKSMPHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=CN=CC=C1)OCC |
Origin of Product |
United States |
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